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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzaldehyde
CAS No.: 14966-09-7
Cat. No.: B3000574
. J

An In-Depth Technical Guide to 2-Chloro-5-methylbenzaldehyde: Properties, Synthesis, and
Applications

Executive Summary

2-Chloro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal
intermediate in the synthesis of a diverse array of organic compounds. Its unique trifunctional
structure—featuring a reactive aldehyde group, an electron-withdrawing chloro substituent, and
an electron-donating methyl group—provides a versatile platform for constructing complex
molecular architectures. This guide offers a comprehensive overview of its physicochemical
properties, outlines robust synthetic and purification protocols, explores its chemical reactivity,
and discusses its applications, particularly in the fields of drug discovery and agrochemical
development. The content herein is intended for researchers, chemists, and professionals in
the pharmaceutical and chemical industries, providing both foundational knowledge and
practical, field-proven insights.

Physicochemical Properties and Molecular
Structure

A thorough understanding of a compound's physical and chemical properties is foundational to
its effective application in research and development. This section details the key identifiers
and computed properties of 2-Chloro-5-methylbenzaldehyde.
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Molecular Identity

The compound is unambiguously identified by several key metrics, ensuring accurate sourcing
and regulatory compliance.

Identifier Value Source
2-chloro-5-

IUPAC Name [1]
methylbenzaldehyde

CAS Number 14966-09-7 [1][2]

Molecular Formula CsH-CIO [1][2]

Molecular Weight 154.59 g/mol [1112]

SMILES CC1=CC(=C(C=C1)ClhC=0 [1]
IMICLRALWLMDCZ-

InChl Key [1]

UHFFFAOYSA-N

Computed Physicochemical Data

The following table summarizes key computed properties that predict the compound's behavior
in various chemical environments, such as its solubility and lipophilicity.

Property Value Source
Monoisotopic Mass 154.0185425 Da [1]
XLogP3 2.4 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C);untg p ! ]
Rotatable Bond Count 1 [1]
Topological Polar Surface Area  17.1 A2 [1]
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Synthesis and Purification

While multiple synthetic routes to substituted benzaldehydes exist, the Sandmeyer reaction
offers a reliable and well-documented pathway for introducing a chloro substituent onto an
aromatic ring starting from a primary amine. This section details a proposed, high-fidelity
protocol for the synthesis of 2-Chloro-5-methylbenzaldehyde.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of
an amino group into a wide array of functionalities, including halides, via a diazonium salt
intermediate.[3] The key to this process is the conversion of the poorly leaving amino group into
dinitrogen gas (Nz), one of the best leaving groups known.[4] This proposed synthesis begins
with 2-amino-5-methylbenzaldehyde.

NaNOz, ag. HCI

2-Amino-5-methylbenzaldehyde 0=oKE In situ Diazonium Salt CuCl, hea 2-Chloro-5-methylbenzaldehyde

Click to download full resolution via product page

Caption: Proposed Sandmeyer reaction pathway for 2-Chloro-5-methylbenzaldehyde.

Detailed Synthesis Protocol

This protocol is based on established Sandmeyer reaction procedures.[5][6]

Materials:

2-amino-5-methylbenzaldehyde

Sodium nitrite (NaNOz2)

Copper(l) chloride (CuCl)

Concentrated Hydrochloric Acid (HCI)

Deionized water
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o Diethyl ether or Dichloromethane (for extraction)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Ice

Step-by-Step Methodology:

» Diazotization (Formation of the Diazonium Salt):

o

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-
amino-5-methylbenzaldehyde (1.0 eq) in a mixture of concentrated HCI and water.

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C. The low temperature
is critical as diazonium salts are unstable at higher temperatures and can decompose
prematurely.[5]

Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the
temperature remains below 5 °C throughout the addition.

Causality Insight: The reaction of NaNO:z with HCI generates nitrous acid (HNO2) in situ,
which then reacts with the aromatic amine to form the diazonium salt. Maintaining a low
temperature is paramount for stability.

e Sandmeyer Reaction (Halide Substitution):

[e]

In a separate flask, prepare a solution or slurry of copper(l) chloride (1.2 eq) in
concentrated HCI.

Slowly add the cold diazonium salt solution from the previous step to the CuCl solution.
The addition may cause vigorous evolution of nitrogen gas.

After the addition is complete, gently warm the reaction mixture to approximately 50-60 °C
on a water bath until the gas evolution ceases. This warming facilitates the breakdown of
the intermediate complex and the formation of the final product.[6]
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o Work-up and Purification:
o Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

o Extract the agueous mixture three times with an organic solvent such as diethyl ether or
dichloromethane.

o Combine the organic layers and wash sequentially with 1M NaOH (to remove any acidic
impurities), water, and finally, brine.

o Dry the organic layer over anhydrous MgSOQa, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.

o The resulting crude product can be purified further by flash column chromatography on
silica gel using a hexane/ethyl acetate gradient to yield pure 2-Chloro-5-
methylbenzaldehyde.

Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical
techniques.

e NMR Spectroscopy:

o 'H NMR: Expect a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl
protons (~2.4 ppm), and three distinct signals in the aromatic region (7-8 ppm)
corresponding to the three aromatic protons.

o 13C NMR: Expect signals for the carbonyl carbon (~190 ppm), the methyl carbon (~20
ppm), and six distinct aromatic carbons, with carbons attached to the chloro and aldehyde
groups being significantly deshielded.

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*) and a
characteristic M+2 peak with approximately one-third the intensity, confirming the presence
of a single chlorine atom.

« Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm~1 is characteristic of
the aldehyde carbonyl (C=0) stretch.
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Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-5-methylbenzaldehyde stems from the distinct reactivity of its
three functional groups.

2-Chloro-5-methylbenzalde@

Site for Enables
C-C bond formation tross-coupling unctionalized

Aldehyde Group Chloro Group Methyl Group
Electroph|I|c Center) (Nucleophilic Substitution Site) (Oxidation / Radical Halogenatlon

Condensation, Wittig, Suzuki, Buchwald-Hartwig Benzylic Bromination (NBS),
Grignard Reactions Reactions Oxidation to -COOH

Click to download full resolution via product page

Caption: Reactivity profile of 2-Chloro-5-methylbenzaldehyde's functional groups.

Case Study: Synthesis of a Substituted Benzimidazole

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-
approved drugs. Substituted benzaldehydes are key precursors for their synthesis.[7] This
protocol outlines the condensation of 2-Chloro-5-methylbenzaldehyde with o-
phenylenediamine.

Experimental Workflow:
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1. Reaction Setup
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'
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2. Cond;nsation

Reflux mixture for 4-6 hours

'
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Filter the solid product

'
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'

Dry under vacuum
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Caption: Experimental workflow for the synthesis of a benzimidazole derivative.
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Detailed Protocol:

e Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-methylbenzaldehyde (1.0
mmol) and o-phenylenediamine (1.0 mmol) in ethanol (15 mL).

o Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

o Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting
aldehyde is consumed.

e |solation: Upon completion, allow the reaction mixture to cool to room temperature. The
product often precipitates from the solution. The crystallization can be further induced by
placing the flask in an ice bath.

« Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small
amount of cold ethanol to remove residual impurities. Dry the purified 2-(2-chloro-5-
methylphenyl)-1H-benzo[d]imidazole under vacuum.

Applications in Drug Discovery and Agrochemicals

The utility of 2-Chloro-5-methylbenzaldehyde extends to its role as a foundational building
block for creating molecules with significant biological activity.

e Pharmaceuticals: The ability to readily form heterocyclic structures, such as quinolines,
benzimidazoles, and isoquinolines, makes this compound highly valuable.[7][8] These
scaffolds are prevalent in drugs targeting a wide range of diseases, including cancer,
inflammation, and microbial infections.[8] The specific substitution pattern (2-chloro, 5-
methyl) provides steric and electronic properties that can be fine-tuned to optimize ligand-
receptor interactions and improve pharmacokinetic profiles.

e Agrochemicals: It serves as an intermediate in the production of advanced herbicides and
fungicides. The reactive groups allow for its incorporation into larger molecules designed to
interact with specific biological pathways in weeds or fungi, leading to effective crop
protection agents.

Safety and Handling
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Proper handling of 2-Chloro-5-methylbenzaldehyde is essential to ensure laboratory safety.
The compound presents several hazards as classified by the Globally Harmonized System
(GHS).[1]

GHS Hazard Summary

Hazard Code Statement Class

H302 Harmful if swallowed Acute Toxicity, Oral (Cat. 4)
H315 Causes skin irritation Skin Irritation (Cat. 2)
H319 Causes serious eye irritation Eye Irritation (Cat. 2A)
H335 May cause respiratory irritation ~ STOT SE (Cat. 3)

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Handling and Storage Recommendations

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles with side shields, and a lab coat.

e Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
vapors.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents and strong bases.

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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